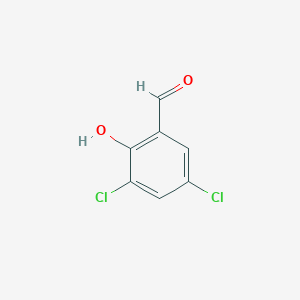
3,5-二氯水杨醛
描述
3,5-Dichlorosalicylaldehyde, also known as 2,4-Dichloro-6-formylphenol, is a chemical compound with the molecular formula C7H4Cl2O2. It is a derivative of salicylaldehyde, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research .
科学研究应用
3,5-Dichlorosalicylaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
It has been used in the preparation of schiff base ligands , which are often used to form complexes with metal ions. These complexes can interact with various biological targets, influencing their function.
Mode of Action
It is known to form schiff base ligands . Schiff bases are formed by the condensation of an aldehyde (or ketone) with a primary amine. In this case, 3,5-Dichlorosalicylaldehyde could react with amines to form these ligands. The resulting Schiff base ligands can then chelate metal ions, forming complexes that can interact with various biological targets.
Pharmacokinetics
Its solubility in ethanol suggests that it may be absorbed in the body when administered in a suitable solvent. The distribution, metabolism, and excretion would depend on the specific properties of the compound and the biological system it interacts with.
Action Environment
The action, efficacy, and stability of 3,5-Dichlorosalicylaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive , suggesting that its stability and activity might be affected by exposure to air. Furthermore, its solubility in ethanol suggests that the solvent used for administration could influence its bioavailability and efficacy.
生化分析
Biochemical Properties
It has been used in the preparation of Schiff base ligands , which are often used in the formation of complexes with metals. These complexes have been found to exhibit a variety of biochemical activities, including enzyme inhibition and activation
Cellular Effects
Given its use in the preparation of Schiff base ligands , it may influence cell function through its interactions with these ligands and their metal complexes
Molecular Mechanism
It is known to be involved in the formation of Schiff base ligands , which can interact with various biomolecules and potentially influence gene expression, enzyme activity, and other biochemical processes
Temporal Effects in Laboratory Settings
It is known to be air sensitive and should be stored away from air and oxidizing agents
Metabolic Pathways
It is known to be involved in the formation of Schiff base ligands
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dichlorosalicylaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at room temperature and yields 3,5-Dichlorosalicylaldehyde as the primary product .
Industrial Production Methods
In industrial settings, 3,5-Dichlorosalicylaldehyde is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
3,5-Dichlorosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-Dichlorosalicylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of 3,5-Dichlorosalicylaldehyde can yield 3,5-Dichlorobenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: 3,5-Dichlorosalicylic acid.
Reduction: 3,5-Dichlorobenzyl alcohol.
Substitution: Schiff bases.
相似化合物的比较
Similar Compounds
3,5-Dibromosalicylaldehyde: Similar structure with bromine atoms instead of chlorine.
5-Chlorosalicylaldehyde: Only one chlorine atom at the 5 position.
Salicylaldehyde: The parent compound without any halogen substitution.
Uniqueness
3,5-Dichlorosalicylaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and properties. The chlorine atoms increase the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-halogenated counterpart .
属性
IUPAC Name |
3,5-dichloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVMBDCVAJXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059011 | |
| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-60-8 | |
| Record name | 3,5-Dichlorosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorosalicylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dichlorosalicylaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K38C4J9W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Dichlorosalicylaldehyde?
A1: 3,5-Dichlorosalicylaldehyde has the molecular formula C7H4Cl2O2 and a molecular weight of 191.04 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize 3,5-Dichlorosalicylaldehyde and its derivatives?
A2: Commonly used techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups through their characteristic vibrations. For instance, the C=N stretching vibration in 3,5-dichlorosalicylaldehyde and o-phenylenediamine shifts to a higher frequency upon complexation with copper. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within the molecule. [, , , ]
- UV-Vis Spectroscopy: Reveals electronic transitions within the molecule, often used to study metal-ligand interactions in complexes. [, , , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identifying fragments. [, ]
Q3: What can you tell us about the thermal stability of 3,5-Dichlorosalicylaldehyde complexes?
A3: Studies have shown that metal complexes incorporating 3,5-Dichlorosalicylaldehyde often exhibit high thermal stability. For example, a copper complex with this ligand demonstrated a decomposition temperature of 384 °C, indicating its robustness at elevated temperatures. []
Q4: How does the structure of 3,5-Dichlorosalicylaldehyde influence its conformation in the solid state?
A4: The presence of an intramolecular hydrogen bond between the hydroxyl (-OH) and carbonyl (C=O) groups in 3,5-Dichlorosalicylaldehyde influences its conformation in the crystalline state. [] This interaction leads to the formation of a six-membered ring (S(6) ring motif) within the molecule. []
Q5: Can 3,5-Dichlorosalicylaldehyde derivatives be employed in the synthesis of biologically relevant molecules?
A5: Yes, 3,5-Dichlorosalicylaldehyde serves as a starting material in the synthesis of 1,4-dihydropyridines, a class of compounds known for their calcium channel modulating activity. This reaction proceeds via a modified Hantzsch reaction involving 4,4-dimethyl-1,3-cyclohexanedione, an alkyl acetoacetate, and ammonium acetate under microwave irradiation. []
Q6: Have computational methods been applied to study 3,5-Dichlorosalicylaldehyde and its derivatives?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic structure and properties of 3,5-Dichlorosalicylaldehyde-based ligands. These calculations provide insights into molecular orbitals, vibrational frequencies, and reactivity descriptors. [, ] Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the excited states of Ruthenium (II) polypyridyl complexes containing 3,5-Dichlorosalicylaldehyde derivatives. []
Q7: How does halogenation of the salicylaldehyde moiety affect the biological activity of Ru(II) polypyridyl complexes?
A7: Studies comparing mono- and di-halogenated salicylaldehyde ligands in Ru(II) polypyridyl complexes showed that di-halogenated derivatives exhibit enhanced cytotoxicity against human cancer cells. Furthermore, bromine substitution resulted in higher cytotoxicity compared to chlorine substitution. []
Q8: Does the substituent on the benzohydrazide moiety influence the biological activity of 3,5-Dichlorosalicylaldehyde benzoylhydrazones?
A8: Yes, varying the substituent at the 4-position of the benzohydrazide moiety in 3,5-Dichlorosalicylaldehyde benzoylhydrazones impacts their cytotoxicity against the K-562 chronic myeloid leukemia cell line. This highlights the importance of SAR studies in optimizing the biological activity of these compounds. []
Q9: How does the solvent impact the stability of Fe(III) complexes with 3,5-Dichlorosalicylaldehyde-based ligands?
A9: Electrochemical studies on Fe(III) complexes containing 3,5-Dichlorosalicylaldehyde-based ligands revealed that the stability of chloride-containing complexes is influenced by the donor effect of the solvent. For example, ligand exchange reactions involving Cl-, DMF, and DMSO were observed, with the stability of the chloride complex varying depending on the solvent used. []
Q10: What analytical techniques are used to determine the metal content in 3,5-Dichlorosalicylaldehyde complexes?
A10: Elemental analysis is a crucial technique for determining the metal content and overall composition of the complexes. This information helps confirm the stoichiometry and purity of the synthesized compounds. [, , , , , , , , , ]
Q11: Are there any interdisciplinary applications of 3,5-Dichlorosalicylaldehyde and its derivatives?
A11: Yes, research on 3,5-Dichlorosalicylaldehyde and its derivatives bridges chemistry, biology, and materials science. The development of metal complexes for catalytic and biological applications showcases the interdisciplinary nature of this field. [, , , , , ] For example, 3,5-Dichlorosalicylaldehyde is utilized in developing fluorescent sensors for Mg2+ detection. This application combines organic synthesis, coordination chemistry, and analytical techniques. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


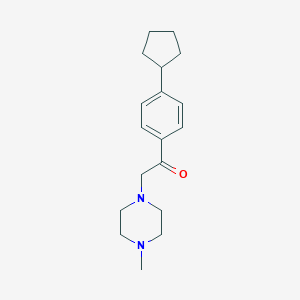

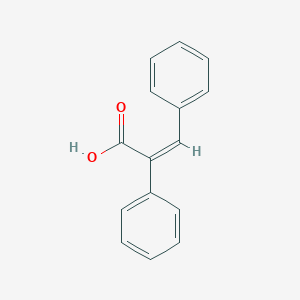
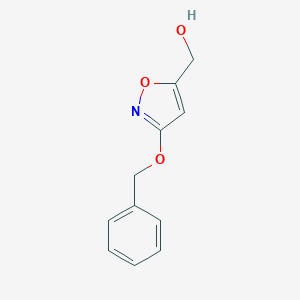

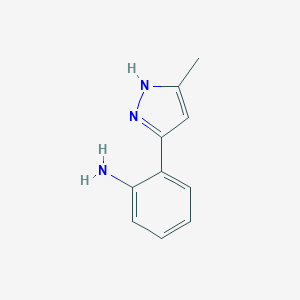

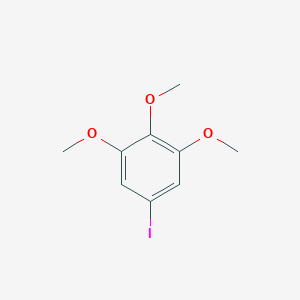
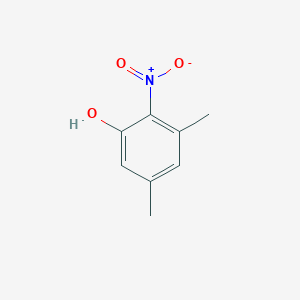
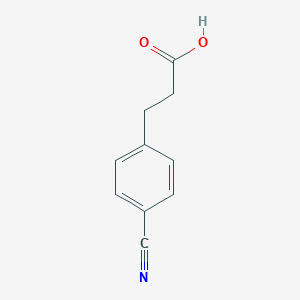

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)
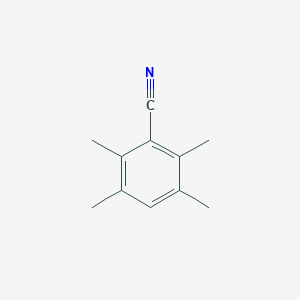
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
